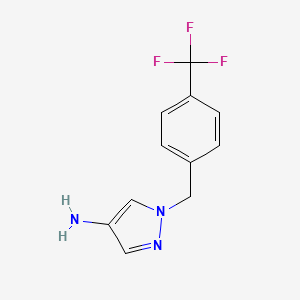

1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazol-4-amine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-(trifluoromethyl)benzaldehyde.

Formation of Benzylamine: The benzaldehyde undergoes reductive amination to form 4-(trifluoromethyl)benzylamine.

Pyrazole Formation: The benzylamine is then reacted with hydrazine and an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under varying conditions.

Oxidation and Reduction

The amine group and pyrazole ring participate in redox reactions.

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 60°C, 3h | Pyrazole-3-carboxylic acid derivative | Selective C-3 oxidation |

| H₂O₂/Fe(II) | Acetic acid, RT, 24h | N-Oxide intermediate | Limited stability |

Reduction

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2h | Pyrazoline derivative | Bioactive intermediate |

| H₂/Pd-C | Ethanol, 50 psi, 6h | Saturated pyrazolidine | Improved solubility |

Condensation Reactions

The primary amine engages in Schiff base and hydrazone formation.

| Carbonyl Compound | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Benzaldehyde | EtOH, HCl, reflux, 4h | N-Benzylidene derivative | Antimicrobial screening |

| 2-Acetylpyridine | Toluene, MgSO₄, 80°C, 6h | Pyridyl-imine complex | Catalyst ligand |

| Glyoxylic acid | H₂O, RT, 12h | Hydrazone-carboxylic acid | Chelation studies |

Heterocyclic Annulation

The pyrazole ring participates in cyclization to form fused systems.

| Reagent | Conditions | Product | Key Intermediate |

|---|---|---|---|

| 2-Chloronicotinic acid | DMF, K₂CO₃, 100°C, 12h | Pyrazolo[4,3-b]pyridine | Japp–Klingemann pathway |

| Ethyl acetoacetate | AcOH, H2SO4, reflux, 8h | Pyrazolo[3,4-d]pyrimidine | Anticancer lead |

Electrophilic Aromatic Substitution

The trifluoromethylbenzyl group directs electrophilic attacks.

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 2h | Meta-nitro derivative | CF₃ group meta-directing |

| Br₂ (1 eq) | CHCl₃, FeBr₃, RT, 1h | 2-Bromo-substituted benzyl | Ortho/para mixture |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification.

| Coupling Partner | Catalyst System | Product | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-pyrazole hybrid | Material science |

| Ethynylbenzene | CuI, PdCl₂(PPh₃)₂, NEt₃ | Alkyne-functionalized derivative | Fluorescent probes |

Key Mechanistic Insights

-

SNAr Reactivity : The chlorine substituent’s leaving-group ability is enhanced by electron-withdrawing effects of the trifluoromethyl group .

-

Amine Participation : Steric hindrance from the benzyl group limits reactivity at N-1, favoring transformations at C-4 .

-

CF₃ Group Influence : The strong electron-withdrawing effect directs electrophiles to meta positions on the benzyl ring .

This reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in constructing nitrogen-rich heterocycles with tailored properties.

Applications De Recherche Scientifique

1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mécanisme D'action

The mechanism of action of 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

4-(trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl moiety but lacks the pyrazole ring.

1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine is unique due to the combination of the trifluoromethylbenzyl and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Activité Biologique

1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole core with a trifluoromethyl group and a benzyl substituent, which may contribute to its biological properties. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially improving the compound's efficacy in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to this compound. A notable study synthesized a series of trifluoromethyl phenyl-derived pyrazoles and evaluated their antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The results indicated that these compounds exhibited significant growth inhibition with low minimum inhibitory concentrations (MIC) and demonstrated bactericidal effects in time-kill assays .

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition |

|---|---|---|---|---|

| Compound 59 | Staphylococcus aureus | 0.5 | Yes | Moderate |

| Compound 74 | Enterococcus faecalis | 1.0 | Yes | Low |

Anti-inflammatory Activity

In addition to antimicrobial effects, pyrazole derivatives have been explored for their anti-inflammatory properties. Research has shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, some derivatives demonstrated IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition, indicating potent anti-inflammatory activity .

Table 2: Anti-inflammatory Activity Data

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.02 | 8.22 |

| Compound B | 0.04 | 9.31 |

Case Studies and Research Findings

A case study involving a series of synthesized pyrazole derivatives reported significant anti-inflammatory effects in vivo, with minimal adverse effects observed on gastric tissues . These findings suggest that compounds like this compound could be developed as safe therapeutic agents for treating inflammation-related conditions.

In another study focusing on lactate dehydrogenase (LDH) inhibition, compounds structurally related to our target showed low nanomolar inhibition of LDHA and LDHB, indicating potential utility in cancer metabolism modulation . This suggests that the compound may also have applications in oncology.

Toxicity and Safety Profile

Toxicity assessments have been conducted on various pyrazole derivatives, including those similar to this compound. In vivo studies using mouse models demonstrated no significant toxicity at doses up to 50 mg/kg, with no adverse effects on liver or kidney function noted . This safety profile is crucial for further development into therapeutic agents.

Propriétés

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZBNOWRQXRHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401201629 | |

| Record name | 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401201629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104806-98-5 | |

| Record name | 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104806-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401201629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.